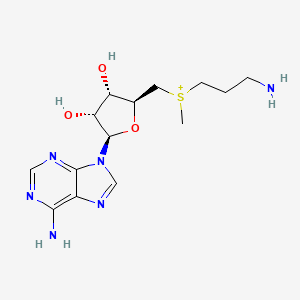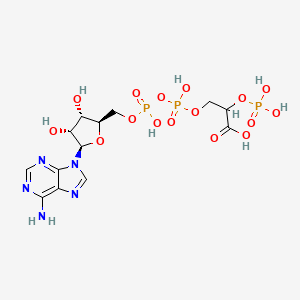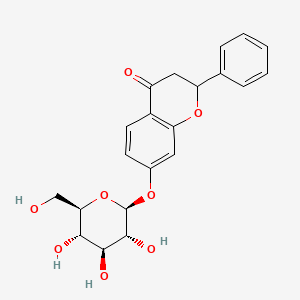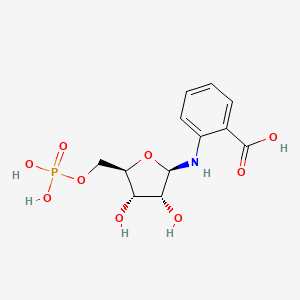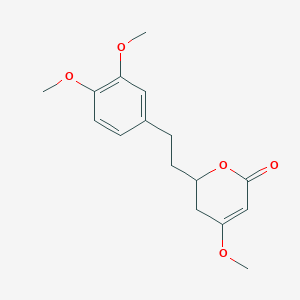
11,12-Dimethoxydihydrokawain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11, 12-Dimethoxydihydrokawain, also known as 7, 8-dihydro-11, 12-dimethoxykawain, belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 11, 12-Dimethoxydihydrokawain exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 11, 12-dimethoxydihydrokawain is primarily located in the membrane (predicted from logP). Outside of the human body, 11, 12-dimethoxydihydrokawain can be found in beverages. This makes 11, 12-dimethoxydihydrokawain a potential biomarker for the consumption of this food product.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one is an aromatic ether and a member of 2-pyranones.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The enantioselective synthesis of compounds related to 11,12-Dimethoxydihydrokawain has been a subject of study. For instance, the synthesis of trans-7,8-dimethoxy-11,12-dehydrocalamenene, which is an intermediate for marine serrulatane and amphilectane diterpenes, was achieved starting from a styrene. This synthesis involved asymmetric Rh-catalyzed hydroboration using a novel chiral P,P-bidentate ligand, leading to an organoboron intermediate and then forming the 1,4-trans-disubstituted tetralin skeleton through a Friedel-Crafts-type cationic cyclization (Werle et al., 2007).
Chemical Rearrangement Studies
Chemical rearrangement studies involving methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, derived from the natural product carnosol, demonstrate interesting rearrangement under specific conditions to form compounds like 11,12-dimethoxy-20(10→7)abeo-abieta-5(10),8,11,13-tetraen-20-oic acid (Gutiérrez Luis et al., 1996).
Synthetic Dimerizer Applications
The development of synthetic dimerizers for regulating protein-protein interactions in biological research and gene and cell therapies is another application area. Compounds like AP1510 have been studied for their efficacy in regulating protein dimerization events inside engineered cells, including the induction of apoptosis and regulation of transcription (Amara et al., 1997).
NMR Spectroscopy
The complete assignment of the 1H and 13C NMR spectra of compounds related to 11,12-Dimethoxydihydrokawain, such as 11,12-dimethoxy[1]benzothieno[3,2-a]-4,7-phenanthroline, has been achieved using two-dimensional NMR techniques. This aids in understanding the structure and properties of these compounds (Musmar & Castle, 1991).
Investigation of Toxicity and Gene Regulation
The mechanisms of toxicity and gene regulation by compounds like 14-deoxy-11,12-didehydroandrographolide in T-47D breast carcinoma cells have been studied. This research focuses on how these compounds exert cytotoxic effects and regulate genes related to cell cycle arrest and growth suppression (Tan et al., 2012).
Propiedades
Número CAS |
38146-60-0 |
|---|---|
Nombre del producto |
11,12-Dimethoxydihydrokawain |
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3 |
Clave InChI |
HEURTYMJWQPWNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
melting_point |
124-125°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





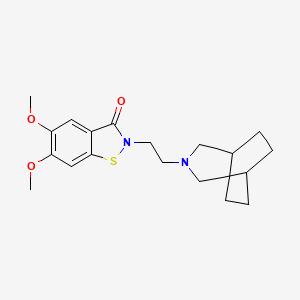
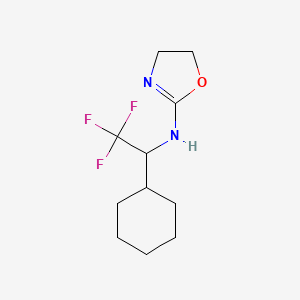
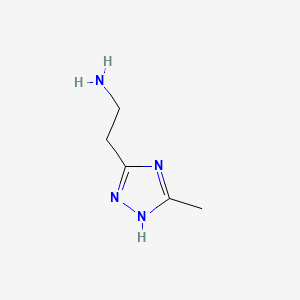
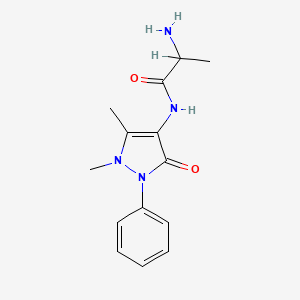
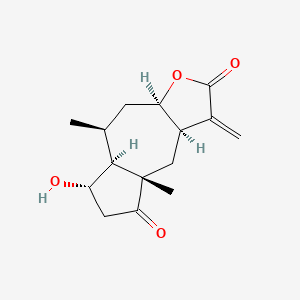
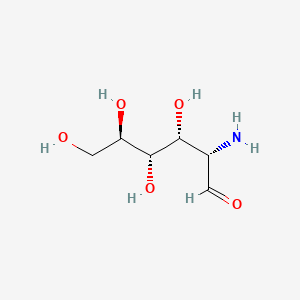
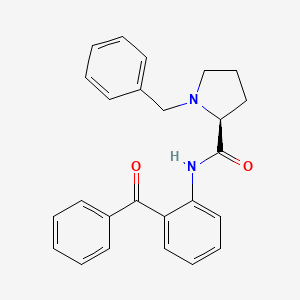
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
